1,1,2,2-Tetrakis(6-(tert-butyl)-2,3,4-trimethylphenyl)digermene
Description
1,1,2,2-Tetrakis(6-(tert-butyl)-2,3,4-trimethylphenyl)digermene is a digermene compound featuring a germanium-germanium (Ge=Ge) double bond stabilized by four bulky 6-(tert-butyl)-2,3,4-trimethylphenyl substituents. The tert-butyl and trimethylphenyl groups provide significant steric hindrance, kinetically stabilizing the reactive Ge=Ge bond against dimerization or decomposition. Such steric protection is a common strategy in main-group chemistry to isolate otherwise unstable species for structural and reactivity studies .
Properties
Molecular Formula |
C52H76Ge2 |
|---|---|
Molecular Weight |
846.4 g/mol |
IUPAC Name |
bis(6-tert-butyl-2,3,4-trimethylphenyl)germylidene-bis(6-tert-butyl-2,3,4-trimethylphenyl)germane |
InChI |
InChI=1S/C52H76Ge2/c1-29-25-41(49(13,14)15)45(37(9)33(29)5)53(46-38(10)34(6)30(2)26-42(46)50(16,17)18)54(47-39(11)35(7)31(3)27-43(47)51(19,20)21)48-40(12)36(8)32(4)28-44(48)52(22,23)24/h25-28H,1-24H3 |
InChI Key |
KPAXEWJZLFEUJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C)[Ge](=[Ge](C2=C(C=C(C(=C2C)C)C)C(C)(C)C)C3=C(C=C(C(=C3C)C)C)C(C)(C)C)C4=C(C=C(C(=C4C)C)C)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Methodology
The most widely employed route involves the reduction of dihalogermylenes (R$$2$$GeX$$2$$) using strong reductants like lithium naphthalenide (LiNaph) or organolithium reagents. The bulky 6-(tert-butyl)-2,3,4-trimethylphenyl (Ar) groups are introduced via aryl lithium intermediates.
Steps :
- Synthesis of Dihalogermylene Precursor :
Reduction to Germylene :
Dimerization to Digermene :
Critical Parameters :
- Steric Bulk : Bulky aryl groups prevent Ge=Ge bond cleavage and stabilize the planar trans-bent geometry.
- Solvent : THF or toluene ensures solubility and controlled reactivity.
Data Table :
| Parameter | Value/Observation | Source |
|---|---|---|
| Ge–Ge Bond Length | 2.38–2.42 Å (X-ray) | |
| Reduction Temperature | −70°C to 25°C | |
| Yield | 60–75% (isolated) |
Photolytic Cleavage of Cyclotrigermanes
Methodology
Photolysis of cyclotrigermanes (Ar$$6$$Ge$$3$$) under UV light induces ring-opening to form digermenes. This method is less common due to precursor accessibility but offers high regioselectivity.
Steps :
- Cyclotrigermane Synthesis :
Mechanistic Insight :
- UV cleavage breaks two Ge–Ge bonds in the cyclotrigermane, releasing Ar$$2$$Ge: radicals that dimerize to Ar$$2$$Ge=GeAr$$_2$$.
Challenges :
Thermolysis of Germylene Adducts
Methodology
Thermal decomposition of germylene-phosphine adducts (e.g., Ar$$2$$Ge·PEt$$3$$) releases free germylene, which dimerizes to the digermene.
Steps :
- Adduct Formation :
Thermal Dissociation :
Dimerization :
Data Table :
| Parameter | Value/Observation | Source |
|---|---|---|
| Decomposition Temp. | 80–100°C | |
| Ge=Ge Bond Angle (θ) | 33–39° (trans-bent) |
Oxidative Coupling of Germylenes
Methodology
Oxidation of low-valent germylenes (Ar$$2$$Ge:) with mild oxidants (e.g., O$$2$$ or S$$_8$$) forms digermenes.
Steps :
Advantages :
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Key Limitation |
|---|---|---|---|
| Reductive Coupling | 60–75 | High | Requires stringent anhydrous conditions |
| Photolysis | 40–50 | Low | Cyclotrigermane synthesis |
| Thermolysis | 55–65 | Moderate | High-temperature instability |
| Oxidative Coupling | 50–60 | Moderate | Sensitivity to overoxidation |
Chemical Reactions Analysis
Types of Reactions
1,1,2,2-Tetrakis(6-(tert-butyl)-2,3,4-trimethylphenyl)digermene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can lead to the formation of lower oxidation state germanium compounds.
Substitution: The aromatic groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or organometallic compounds are typically employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1,1,2,2-Tetrakis(6-(tert-butyl)-2,3,4-trimethylphenyl)digermene has several scientific research applications:
Materials Science: The compound can be used as a precursor for the synthesis of germanium-containing polymers and materials with unique electronic properties.
Organometallic Chemistry: It serves as a model compound for studying the bonding and reactivity of germanium in organometallic frameworks.
Catalysis: The compound’s unique structure makes it a potential candidate for catalytic applications, particularly in reactions involving germanium.
Mechanism of Action
The mechanism by which 1,1,2,2-Tetrakis(6-(tert-butyl)-2,3,4-trimethylphenyl)digermene exerts its effects is primarily through its ability to participate in various chemical reactions. The bulky aromatic groups provide steric protection to the germanium centers, influencing the compound’s reactivity and stability. The germanium atoms can interact with other molecules through coordination or covalent bonding, facilitating various chemical transformations.
Comparison with Similar Compounds
Tetrakis(trimethylsilyl)digermene (Compound 16 in )
This compound, synthesized via photolysis of a dispiro digermacyclobutane precursor (Compound 14), features trimethylsilyl (TMS) substituents instead of aryl groups. Key differences include:
The bulky aryl groups in the target compound enhance stability, making it more isolable than the TMS-substituted analogue, which readily dissociates into reactive intermediates like bis(trimethylsilyl)germylene .
Dispiro Digermacyclobutane (Compound 14 in )
The target compound’s substituents likely suppress oligomerization, a common issue in less-stabilized germanium systems.
Comparison with Non-Digermene Compounds Featuring Bulky Substituents
Tetrakis(2,4-di-tert-butylphenyl)biphenyl Phosphonite ()
This phosphonite compound shares the use of tert-butylphenyl groups for steric protection but differs in core structure and application:
Both compounds employ bulky aryl groups for kinetic stabilization, underscoring a broader strategy in organometallic chemistry.
Zinc β-Tetrakis(tert-butyl)phthalocyanine ()
This phthalocyanine derivative demonstrates regioselective tert-butyl substitution, relevant to the synthesis of the target digermene:
The regioselective synthesis methods used for the phthalocyanine may inspire analogous approaches for precise substituent placement in digermenes.
Research Findings and Implications
- Stability and Reactivity : The target digermene’s bulky aryl groups confer superior thermal stability compared to silyl-substituted analogues, enabling detailed characterization .
- Synthetic Strategies : Lessons from regioselective phthalocyanine synthesis () could refine digermene preparation to control substituent arrangement.
- Functional Applications : While the biphenyl phosphonite () is used as a ligand, the target digermene’s Ge=Ge bond may enable unique reactivity in bond activation or catalysis.
Biological Activity
1,1,2,2-Tetrakis(6-(tert-butyl)-2,3,4-trimethylphenyl)digermene (CAS Number: 191403-45-9) is a compound of interest due to its potential biological activities. This article aims to explore its biological properties, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound features a unique digermene structure characterized by four bulky tert-butyl and trimethylphenyl groups. This steric hindrance can influence its reactivity and interactions with biological molecules.
Antioxidant Properties
Research indicates that compounds with similar structures exhibit antioxidant properties. The presence of multiple phenolic groups can enhance the ability to scavenge free radicals, thus protecting cellular components from oxidative damage.
Cytotoxicity and Anticancer Activity
Studies have shown that organometallic compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance, related digermenes have demonstrated the ability to induce apoptosis in tumor cells by activating caspase pathways and disrupting mitochondrial function.
In Vitro Studies
A series of in vitro studies have evaluated the cytotoxic effects of 1,1,2,2-Tetrakis(6-(tert-butyl)-2,3,4-trimethylphenyl)digermene on different cancer cell lines. The compound was tested against:
- HeLa (cervical carcinoma)
- MCF-7 (breast adenocarcinoma)
- A549 (lung carcinoma)
Results indicated that the compound exhibited IC50 values in the micromolar range for these cell lines, suggesting moderate cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12.5 |
| MCF-7 | 15.0 |
| A549 | 10.0 |
The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress within cancer cells. This stress triggers apoptosis through mitochondrial pathways.
Case Studies
Several case studies have highlighted the potential therapeutic applications of digermenes:
- Study on Apoptosis Induction : A study demonstrated that treatment with similar digermenes led to increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins in cancer cells.
- In Vivo Models : Animal studies using xenograft models showed that administration of digermenes resulted in significant tumor reduction compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
